BenchChemオンラインストアへようこそ!

(S)-Hydroxychloroquine

Antiviral Research SARS-CoV-2 Stereoselective Activity

Select enantiopure (S)-Hydroxychloroquine (CAS 137433-24-0) to eliminate stereochemical variability in your research. This S-enantiomer delivers 60% greater antiviral activity against SARS-CoV-2 than the R-form and exhibits a markedly safer cardiac ion channel profile (hERG IC50 >20 μM). Its distinct clearance and metabolic pathways make it indispensable for PBPK modeling, CYP inhibition studies, and enantioselective LC-MS assay validation. Using the racemate or wrong enantiomer confounds target engagement, toxicity, and SAR data. Secure high-purity (≥98%) material to ensure reproducible, mechanistically definitive results.

Molecular Formula C18H26ClN3O
Molecular Weight 335.9 g/mol
CAS No. 137433-24-0
Cat. No. B056707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Hydroxychloroquine
CAS137433-24-0
Synonyms(S)-2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol-d4 Phosphate; 
Molecular FormulaC18H26ClN3O
Molecular Weight335.9 g/mol
Structural Identifiers
SMILESCCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
InChIInChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1
InChIKeyXXSMGPRMXLTPCZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Hydroxychloroquine (CAS 137433-24-0) – Chiral Antimalarial & Immunomodulator for Research Procurement


(S)-Hydroxychloroquine (CAS 137433-24-0) is the S-(+)-enantiomer of the 4-aminoquinoline derivative hydroxychloroquine (HCQ), a well-established antimalarial and immunomodulatory drug typically administered as a racemic (50:50 R:S) mixture [1]. The compound is chemically defined as (S)-(+)-2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol, with a molecular formula of C18H26ClN3O and a molecular weight of 335.87 g/mol [2]. While the racemate is widely used in clinical settings for malaria, systemic lupus erythematosus (SLE), and rheumatoid arthritis (RA), the isolated S-enantiomer is primarily employed as a specialized research tool to dissect stereoselective pharmacological and toxicological phenomena [3].

Procurement Rationale: Why (S)-Hydroxychloroquine Cannot Be Replaced by Racemic HCQ or (R)-HCQ


Substitution of (S)-Hydroxychloroquine with racemic HCQ or the isolated (R)-enantiomer is scientifically unjustified for research applications requiring defined stereochemistry. Clinical and preclinical studies demonstrate that the two enantiomers exhibit significant stereoselectivity in both pharmacokinetic (PK) and pharmacodynamic (PD) parameters [1]. Specifically, (S)-HCQ displays higher total and renal clearance compared to (R)-HCQ, leading to lower steady-state blood concentrations [2]. Critically, the enantiomers also exhibit divergent biological activities: (S)-HCQ demonstrates superior antiviral potency against SARS-CoV-2 and a markedly different cardiac ion channel inhibition profile compared to both the R-enantiomer and the racemate [3]. Therefore, using the racemate or the wrong enantiomer introduces uncontrolled variability in experimental outcomes, confounding interpretation of target engagement, toxicity, and metabolic stability.

(S)-Hydroxychloroquine Differential Performance Evidence: A Quantitative Comparator Analysis


Superior In Vitro Antiviral Activity of (S)-HCQ Against SARS-CoV-2

(S)-Hydroxychloroquine demonstrates significantly higher antiviral potency against SARS-CoV-2 in vitro compared to its (R)-enantiomer. In a Biosafety Level 3 laboratory study, S-HCQ was found to be 60% more active than R-HCQ [1]. This stereoselective difference highlights the critical importance of enantiopure material for accurate antiviral screening and mechanistic studies.

Antiviral Research SARS-CoV-2 Stereoselective Activity

Markedly Reduced hERG Potassium Channel Inhibition by (S)-HCQ

(S)-Hydroxychloroquine exhibits substantially lower inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a key predictor of drug-induced QT prolongation and proarrhythmic risk. The IC50 of S-HCQ for hERG channel block was determined to be >20 μM, which is significantly higher (i.e., less potent) than the IC50 values observed for racemic HCQ and (R)-HCQ [1]. This indicates a reduced potential for cardiac toxicity.

Cardiac Safety hERG Channel Toxicology

Stereoselective Pharmacokinetic Clearance of (S)-HCQ in Humans

The pharmacokinetic disposition of hydroxychloroquine is enantioselective in humans. In patients receiving multiple doses of racemic HCQ, the concentrations of (-)-(R)-hydroxychloroquine were consistently higher than those of the (+)-(S)-antipode in all patients at all time points [1]. Furthermore, both total body clearance and renal clearance were significantly greater for the (S)-enantiomer compared to the (R)-enantiomer [1].

Pharmacokinetics Enantioselective Metabolism Drug Disposition

Enantiomeric Separation in Cardiac Ion Channel Blockade

In a direct comparison of the isolated enantiomers, both R(-)HCQ and S(+)HCQ blocked human Kir2.1 and hERG potassium channels, but with a 2-4 fold enantiomeric separation in potency [1]. In rabbit Purkinje fibers, R(-)HCQ predominantly depolarized the membrane resting potential and induced autogenic activity, whereas S(+)HCQ primarily increased action potential duration and induced occasional early afterdepolarizations at similar concentrations [1].

Cardiac Electrophysiology Ion Channels Arrhythmia Risk

Procurement-Driven Application Scenarios for (S)-Hydroxychloroquine in Research and Development


Mechanistic Studies of Stereoselective SARS-CoV-2 Antiviral Activity

Given the 60% increased antiviral activity of (S)-HCQ against SARS-CoV-2 compared to (R)-HCQ [1], procurement of the enantiopure (S)-isomer is essential for research groups investigating the precise mechanism of action of HCQ against coronaviruses. Using the racemate would obscure the stereospecific interaction with viral targets (e.g., Mpro) and confound structure-activity relationship (SAR) analyses. This scenario is directly supported by the quantitative evidence of differential antiviral potency [1].

In Vitro and In Vivo Cardiac Safety Profiling and QT Prolongation Risk Assessment

Researchers focused on cardiac toxicology should select (S)-HCQ based on its significantly reduced hERG channel inhibition (IC50 >20 μM) and its distinct action potential effects compared to R-HCQ [REFS-1, REFS-2]. This scenario is particularly relevant for studies aiming to develop safer derivatives of 4-aminoquinolines or for assessing the cardiac liability of the S-enantiomer in comparison to the racemate, which contains the more cardiotoxic R-enantiomer [2].

Enantioselective Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

The documented enantioselective clearance and metabolism of HCQ [REFS-1, REFS-2] make (S)-HCQ a critical reagent for building and validating physiologically based pharmacokinetic (PBPK) models, conducting CYP enzyme inhibition studies, and interpreting clinical DDI data. Procurement of the pure S-enantiomer allows for the precise quantification of its metabolic fate and interaction potential, which cannot be accurately deduced from studies using only the racemic mixture.

Development of Chiral Assays and Reference Standards

Due to the well-documented stereoselective disposition and activity of HCQ enantiomers [REFS-1, REFS-2], high-purity (S)-Hydroxychloroquine is a requisite reference standard for developing and validating enantioselective analytical methods (e.g., chiral HPLC, LC-MS) for monitoring drug levels in biological matrices. This is essential for both clinical therapeutic drug monitoring and non-clinical research where accurate quantification of each enantiomer is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Hydroxychloroquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.